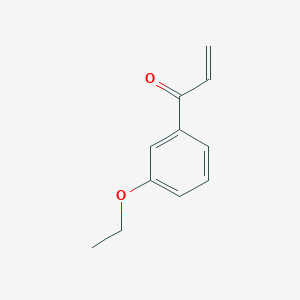
1-(3-Ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Ethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 3-ethoxybenzaldehyde and acetone as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.
化学反应分析
Types of Reactions
1-(3-Ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(3-Ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(3-Ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This can lead to the modulation of protein function and the induction of cellular responses such as apoptosis or oxidative stress.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(3,5-Dimethoxyphenyl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring.
1-(4-Chlorophenyl)prop-2-en-1-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
1-(3-Ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(3-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h3,5-8H,1,4H2,2H3 |
InChI 键 |
OEDVWHSJYFNAMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)

![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
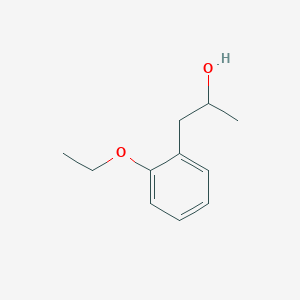
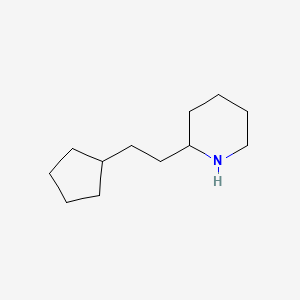
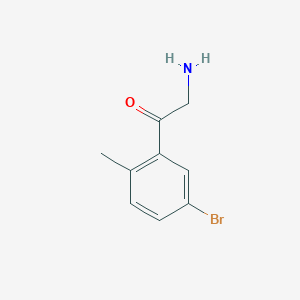
![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
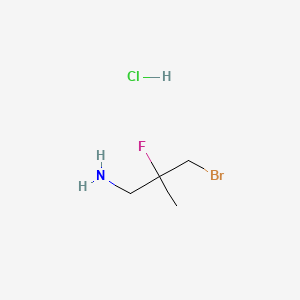
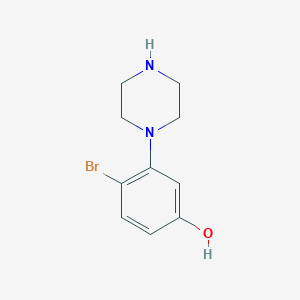

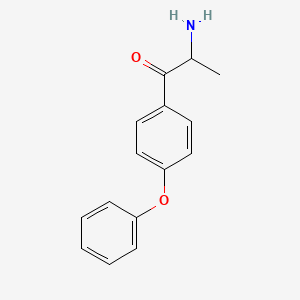
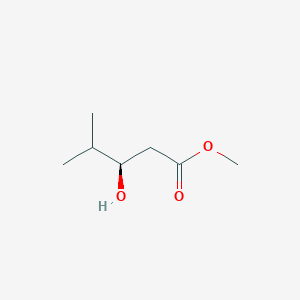
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
